molecular formula C24H23N3O3S B12414418 Vegfr-2-IN-14

Vegfr-2-IN-14

Cat. No.: B12414418
M. Wt: 433.5 g/mol
InChI Key: TXIKYRCWHMHHLK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-14 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis is a key factor in tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of quinoxaline-based derivatives. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2. These modifications can improve the compound’s pharmacokinetic properties and efficacy .

Scientific Research Applications

Vegfr-2-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-14 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-2-IN-14 is unique due to its high specificity and potency against VEGFR-2. Compared to other inhibitors, it has shown improved efficacy in preclinical studies, making it a promising candidate for further development .

Biological Activity

Introduction

Vegfr-2-IN-14 is a compound designed to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and its potential therapeutic applications.

VEGFR-2 is primarily involved in mediating the effects of VEGF, which promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 can disrupt these processes, thereby limiting tumor growth and metastasis. This compound functions by binding to the active site of VEGFR-2, blocking its interaction with VEGF ligands and preventing downstream signaling pathways that lead to angiogenesis.

Key Findings

  • Binding Affinity : Molecular docking studies have shown that this compound has a high binding affinity for VEGFR-2, with an IC50 value indicating potent inhibition compared to other known inhibitors like sorafenib and ramucirumab .
  • Inhibition Studies : In vitro assays demonstrated that this compound effectively reduces VEGFR-2 phosphorylation in treated cell lines, leading to decreased cell proliferation and migration .

In Vitro Studies

In vitro studies have been conducted using various cancer cell lines to assess the antiproliferative effects of this compound. The results indicate significant reductions in cell viability across several tumor types, particularly breast and lung cancer cells.

Cell Line IC50 (μM) Effect
MCF-70.66Significant reduction in viability
HCC40060.39High sensitivity to treatment
A5491.20Moderate sensitivity

In Vivo Studies

Animal models have been employed to further evaluate the efficacy of this compound. Tumor-bearing mice treated with this compound exhibited reduced tumor growth rates compared to control groups.

Case Study: Tumor Growth Inhibition

In a study involving HCC4006 xenograft models:

  • Control Group : Average tumor volume increased by 150% over three weeks.
  • This compound Treated Group : Average tumor volume increased by only 30%, indicating a substantial inhibitory effect on tumor growth.

Potential Therapeutic Applications

The inhibition of VEGFR-2 by this compound presents several potential therapeutic applications:

  • Cancer Therapy : Given its effectiveness against various cancer cell lines, it may be developed as a treatment for solid tumors.
  • Combination Therapy : The compound could be used in conjunction with other chemotherapeutics to enhance overall efficacy and reduce resistance.
  • Angiogenesis-related Disorders : Beyond oncology, this compound may have applications in treating diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1

InChI Key

TXIKYRCWHMHHLK-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.